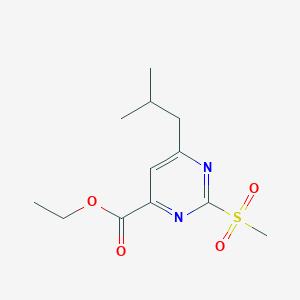
6-isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes an isobutyl group, a methanesulfonyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Isobutyl Group: The isobutyl group is introduced via an alkylation reaction using an appropriate alkyl halide.
Sulfonylation: The methanesulfonyl group is added through a sulfonylation reaction using methanesulfonyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors or continuous flow reactors, with careful control of reaction conditions to ensure high yield and purity. Solvent recovery and recycling, as well as waste management, are important considerations in industrial production.
Chemical Reactions Analysis
Types of Reactions
6-isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
6-isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid ethyl ester depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological pathway being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)-6-isopropyl-2-[(methanesulfonyl)methylamino]pyrimidine-5-carboxylic acid methyl ester
- 6-isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid methyl ester
Uniqueness
6-isobutyl-2-(methanesulfonyl)pyrimidine-4-carboxylic acid ethyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the isobutyl group and the ethyl ester functional group differentiates it from similar compounds, providing unique properties that can be exploited in various chemical and biological applications.
Properties
Molecular Formula |
C12H18N2O4S |
|---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
ethyl 6-(2-methylpropyl)-2-methylsulfonylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C12H18N2O4S/c1-5-18-11(15)10-7-9(6-8(2)3)13-12(14-10)19(4,16)17/h7-8H,5-6H2,1-4H3 |
InChI Key |
NCFNZMCPPJNSDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)CC(C)C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


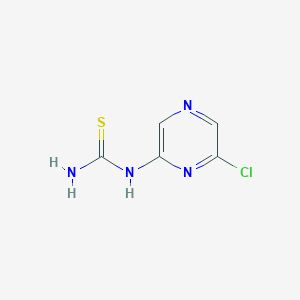
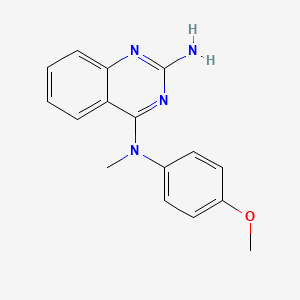

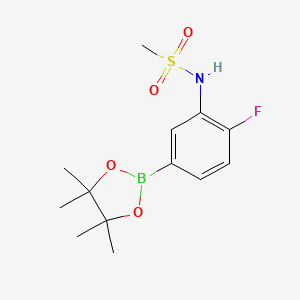
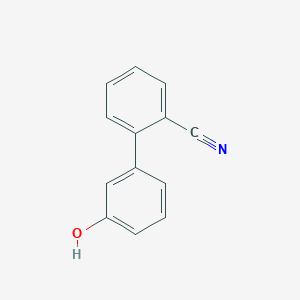
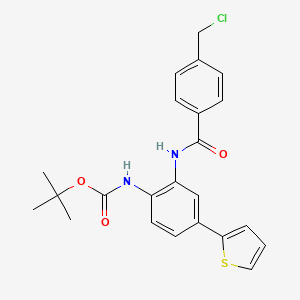
![3-Ethoxy-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B8402544.png)
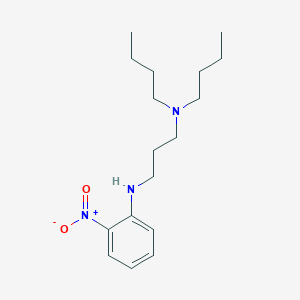
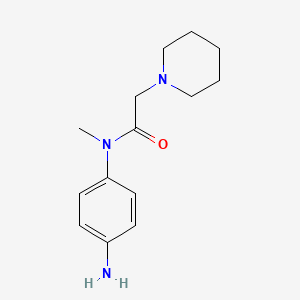
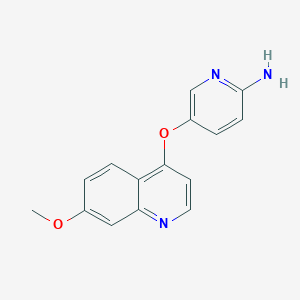
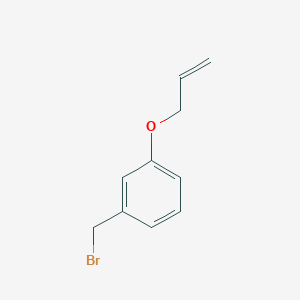
![3-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B8402585.png)
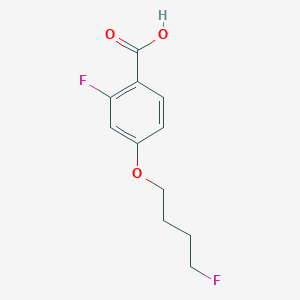
![N-Methoxy-N,2-dimethylbenzo[d]oxazole-5-carboxamide](/img/structure/B8402594.png)
